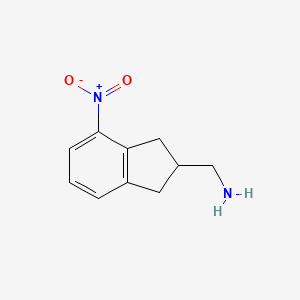
(4-nitro-2,3-dihydro-1H-inden-2-yl)methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-nitro-2,3-dihydro-1H-inden-2-yl)methanamine is a chemical compound that belongs to the class of indene derivatives It is characterized by the presence of a nitro group at the 4-position and a methanamine group at the 2-position of the indene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-nitro-2,3-dihydro-1H-inden-2-yl)methanamine can be achieved through several methods. One common approach involves the reduction of 4-nitro-3-phenylbutanoic acid to obtain the corresponding indene derivative. This process typically involves the following steps:
Hydrogenation: The nitro group is reduced to an amine group using hydrogen gas in the presence of a catalyst such as palladium on carbon.
Cyclization: The resulting amine undergoes cyclization to form the indene ring structure.
Functionalization: The indene derivative is further functionalized to introduce the methanamine group at the 2-position.
Industrial Production Methods
Industrial production of this compound often involves large-scale hydrogenation and cyclization processes. These methods are optimized for high yield and purity, with careful control of reaction conditions such as temperature, pressure, and catalyst concentration.
Chemical Reactions Analysis
Types of Reactions
(4-nitro-2,3-dihydro-1H-inden-2-yl)methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: The methanamine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst is commonly used for reduction.
Substitution: Nucleophiles such as halides or alkoxides can be used for substitution reactions.
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Conversion to amine derivatives.
Substitution: Formation of substituted indene derivatives.
Scientific Research Applications
(4-nitro-2,3-dihydro-1H-inden-2-yl)methanamine has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of bioactive compounds, including potential drugs for neurological disorders.
Materials Science: The compound is explored for its potential use in the development of novel materials with unique electronic properties.
Biological Studies: It serves as a probe in studying enzyme mechanisms and receptor interactions.
Mechanism of Action
The mechanism of action of (4-nitro-2,3-dihydro-1H-inden-2-yl)methanamine involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological macromolecules. The methanamine group can form hydrogen bonds and electrostatic interactions with target proteins, influencing their activity and function.
Comparison with Similar Compounds
Similar Compounds
2,3-dihydro-1H-indene-1-methanamine: Lacks the nitro group, resulting in different reactivity and biological activity.
4-nitro-1H-indene-2-methanamine: Similar structure but different position of the nitro group, affecting its chemical properties.
Uniqueness
(4-nitro-2,3-dihydro-1H-inden-2-yl)methanamine is unique due to the specific positioning of the nitro and methanamine groups, which confer distinct chemical reactivity and potential biological activity. This makes it a valuable compound for research and development in various scientific fields.
Properties
Molecular Formula |
C10H12N2O2 |
|---|---|
Molecular Weight |
192.21 g/mol |
IUPAC Name |
(4-nitro-2,3-dihydro-1H-inden-2-yl)methanamine |
InChI |
InChI=1S/C10H12N2O2/c11-6-7-4-8-2-1-3-10(12(13)14)9(8)5-7/h1-3,7H,4-6,11H2 |
InChI Key |
PRBPTKJMEMDFEM-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CC2=C1C=CC=C2[N+](=O)[O-])CN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[(4-chlorobenzyl)oxy]-N-{[4-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]carbamothioyl}-3-methoxybenzamide](/img/structure/B13957285.png)
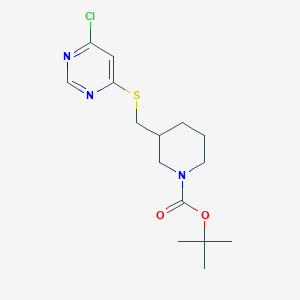


![2-[(Butoxycarbonyl)oxy]propionic acid tetrahydrofuran-2-ylmethyl ester](/img/structure/B13957301.png)

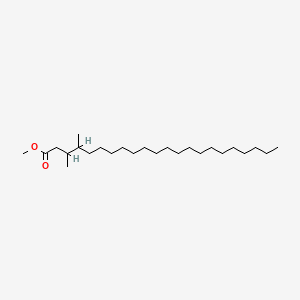

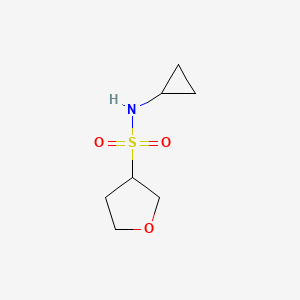
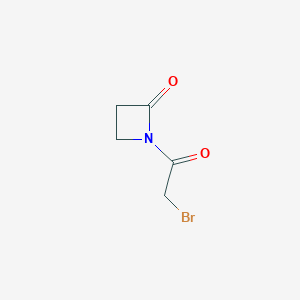


![3H-Naphtho[1,8-BC]furan](/img/structure/B13957335.png)

